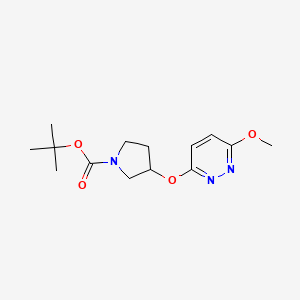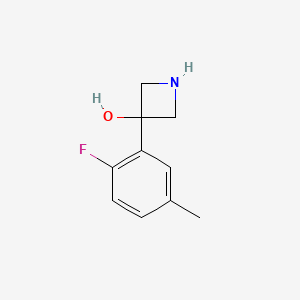
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In cancer cells, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell growth, and reduce angiogenesis. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate in lab experiments is that it has been found to have low toxicity in vitro. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate. One direction is to further study its mechanism of action in order to better understand how it exerts its effects. Another direction is to study its potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis method of this compound in order to increase its yield and purity.
Métodos De Síntesis
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate with 6-methoxypyridazine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in the treatment of cancer and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-8-7-10(9-17)20-12-6-5-11(19-4)15-16-12/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRQCPZPBRIDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)

![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)

![N-benzyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2390359.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2390368.png)


![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)


![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)